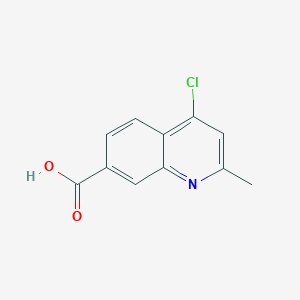

4-Chloro-2-methylquinoline-7-carboxylic acid

Description

4-Chloro-2-methylquinoline-7-carboxylic acid (CAS: 1150618-20-4) is a quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position of the heterocyclic ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a precursor for bioactive molecules due to its structural versatility and stability . It is typically available with ≥95% purity and is a key intermediate in pharmaceutical research, particularly for developing antimicrobial and anti-inflammatory agents .

Propriétés

IUPAC Name |

4-chloro-2-methylquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEQPWTUUHEXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622072 | |

| Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-20-4 | |

| Record name | 4-Chloro-2-methyl-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Quinoline Ring Construction and Carboxylation

One industrially viable approach starts with isatin or substituted isatin derivatives undergoing base-catalyzed condensation with ketones or aldehydes to form quinoline carboxylic acid intermediates. For example, 2-toluquinoline-4-carboxylic acid can be synthesized by condensation of isatin with acetone under highly basic conditions (NaOH or KOH) at 25–35 °C, followed by reflux and pH adjustment to isolate the quinoline carboxylic acid intermediate.

Vinyl Quinoline Intermediate Formation

The next step involves reaction of the quinoline carboxylic acid intermediate with aromatic aldehydes (e.g., phenyl aldehyde) at 95–105 °C for 1–6 hours to yield 2-vinyl-4-quinoline carboxylic acid derivatives. This step is crucial for further functionalization.

Oxidation and Decarboxylation

Oxidation of vinyl quinoline intermediates using potassium permanganate in alkaline conditions (35–45 °C) for 2–8 hours leads to quinoline dicarboxylic acids. Subsequent decarboxylation under reflux with solvents like m-xylene affords quinoline-4-carboxylic acid derivatives such as Cinchonic Acid. This step can be adapted for introducing substitutions like chlorine or methyl groups.

Halogenation and Methylation

Chlorination at the 4-position and methylation at the 2-position can be achieved via electrophilic substitution or by using halogenated starting materials. For instance, 6-bromoisatin can be used as a precursor to introduce halogen atoms at specific positions, followed by conversion steps to quinoline-7-carboxylic acid derivatives.

Methylation at the 2-position is typically done by starting with 2-methyl-substituted quinoline precursors or by selective alkylation reactions.

Detailed Synthetic Example from Patent CN102924374B

| Step | Reagents / Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Isatin + NaOH + Acetone, 25–35 °C, reflux 5–15 h | Formation of 2-toluquinoline-4-carboxylic acid | Isolated by filtration at pH 5–6 |

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, 95–105 °C, 1–6 h | Formation of 2-vinyl-4-quinoline carboxylic acid | Yield ~85%, yellow solid, m.p. 294–295 °C |

| 3 | 2-vinyl-4-quinoline carboxylic acid + diacetyl oxide, 115–125 °C, 2–8 h | Dehydration step | Isolated by filtration |

| 4 | Oxidation with KMnO4 + NaOH, 35–45 °C, 2–8 h | Quinoline-2,4-dicarboxylic acid formation | Acidified to pH 1–2, filtered, dried |

| 5 | Decarboxylation with m-xylene reflux | Cinchonic acid obtained | Filtered and dried |

This method emphasizes the use of inexpensive and readily available starting materials, mild reaction conditions, and good yields, making it suitable for industrial scale-up.

Alternative Synthesis via Halogenated Isatin Derivatives

A method for synthesizing 7-hydroxyquinoline-4-carboxylic acid (a close analog) involves:

- Starting from 6-bromoisatin reacting with NaOH and pyruvic acid at 100 °C for 3 hours to form 7-bromoquinoline-2,4-carboxylic acid.

- Thermal treatment in nitrobenzene at 200–210 °C to obtain 7-bromoquinoline-4-carboxylic acid.

- Conversion to methyl ester via reaction with thionyl chloride in methanol.

- Palladium-catalyzed amination to introduce amino groups, which can be further converted to chloro substituents.

Though this route is more complex, it allows precise halogenation and functionalization at the 7-position and can be adapted for 4-chloro substitution.

Catalytic Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Relevant for Analogues)

Recent research has demonstrated the use of novel catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride for efficient synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C.

- The catalyst offers high yields, short reaction times, and easy recovery by magnetic separation.

- This method is promising for synthesizing quinoline derivatives with various substitutions, potentially adaptable to 4-chloro-2-methylquinoline-7-carboxylic acid.

Summary Table of Preparation Methods

Research Findings and Notes

- The base-catalyzed condensation method is favored for its simplicity and cost-effectiveness, utilizing common reagents and moderate temperatures.

- The halogenated isatin method allows selective introduction of halogen atoms, necessary for preparing 4-chloro derivatives, but involves harsher conditions and multiple steps.

- Catalytic methods with magnetic nanocatalysts offer green chemistry advantages and operational ease but require catalyst preparation and optimization.

- Characterization of intermediates and final products typically involves NMR, IR, melting point, and elemental analysis to confirm structure and purity.

- Yields reported are generally high (70–85%), with good reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: Substitution reactions at the chlorine or methyl positions can produce a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Reduced Quinoline Derivatives: Resulting from reduction reactions.

Substituted Quinoline Derivatives: Resulting from substitution reactions.

Applications De Recherche Scientifique

Biological Activities

4-Chloro-2-methylquinoline-7-carboxylic acid has been investigated for various biological activities, including:

- Antimicrobial Activity :

- Antitubercular Properties :

- Anticancer Activity :

Case Study 1: Antitubercular Activity

A study published in PMC reported on the design and synthesis of new quinoline derivatives aimed at combating tuberculosis. The researchers synthesized multiple analogs of this compound and tested their efficacy against Mtb using both Minimum Inhibitory Concentration (MIC) assays and LORA (Low Oxygen Recovery Assay) methods. Notably, some compounds demonstrated MIC values below 16 µg/mL against resistant strains, indicating strong potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on a series of quinoline derivatives, including this compound, assessing their antibacterial properties against various pathogens. The results showed that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications at different positions on the quinoline ring could enhance their antimicrobial efficacy .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism by which 4-Chloro-2-methylquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Quinoline Carboxylic Acid Derivatives

Key Structural and Functional Differences

Chlorine at position 4 (vs. position 7 in 13337-66-1) alters electronic distribution, affecting acidity of the carboxylic acid group and hydrogen-bonding capacity .

Lipophilicity and Solubility :

- Compounds with aryl/alkyl substituents (e.g., 588711-30-2, 863185-10-8) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- The furyl group in 725687-87-6 introduces polarity, balancing solubility and target affinity .

Biological Activity: The simpler 7-chloroquinoline-4-carboxylic acid (13337-66-1) demonstrates baseline antimicrobial activity, while methyl and aryl substituents in analogs like 1150618-20-4 and 588711-30-2 are hypothesized to enhance potency via improved target binding .

Synthetic Utility: 4-Chloroquinoline-7-carboxylic acid (49713-58-8) serves as a versatile intermediate for further functionalization, whereas the target compound’s methyl group limits certain reactions but stabilizes the core structure .

Activité Biologique

4-Chloro-2-methylquinoline-7-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a chloro group at the fourth position, a methyl group at the second position, and a carboxylic acid functional group at the seventh position, contributes to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : 207.61 g/mol

The compound's structure allows for interactions with various biological targets, particularly influencing metabolic pathways and drug interactions.

This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can significantly alter the pharmacokinetics of concurrently administered drugs, suggesting that it may interact with other medications in clinical settings.

Interaction Profiles

Research indicates that this compound may interact with multiple biological targets beyond CYP1A2. Understanding these interactions is essential for predicting pharmacological outcomes and ensuring therapeutic safety.

Anti-inflammatory Properties

Compounds within the quinoline class often possess anti-inflammatory effects. The carboxylic acid functional group may contribute to this activity by modulating inflammatory pathways, although direct evidence for this compound remains to be thoroughly investigated.

Study on Antitubercular Activity

A study focused on quinoline carboxylic acids highlighted the potential of structurally similar compounds as antitubercular agents. The findings indicated that modifications at specific positions on the quinoline ring could enhance biological activity against Mtb . While this compound was not the primary focus, its structural characteristics align with those of effective inhibitors identified in this research.

Inhibition of DNA Gyrase

The mechanism by which some quinoline derivatives exert their antimicrobial effects includes inhibition of bacterial DNA gyrase. This enzyme is critical for bacterial DNA replication and transcription. The potential of this compound to influence this target warrants further exploration in future studies .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | CYP1A2 Inhibition | Other Biological Activities |

|---|---|---|---|

| This compound | Potentially high | Yes | Anti-inflammatory (potential) |

| 2-Arylquinoline derivatives | High | Variable | Antitubercular |

| 3-Quinoline carboxylic acids | Moderate | Yes | Anticancer |

Q & A

Q. What are the established synthetic routes for 4-chloro-2-methylquinoline-7-carboxylic acid, and what are their comparative advantages?

The compound can be synthesized via cyclization reactions involving chlorinated intermediates. For example, cyclocondensation of substituted anilines with β-keto esters under acidic conditions is a common method. Key parameters include temperature control (80–120°C) and inert atmospheres (N₂ or Ar) to minimize side reactions . Alternative routes may employ halogenation of preformed quinoline derivatives, but yields vary depending on the position of substituents. Comparative studies suggest that cyclization methods offer higher purity (>95%) but require rigorous purification steps .

Q. What are the critical physicochemical properties of this compound relevant to drug discovery?

- Molecular Weight : 221.64 g/mol (calculated from C₁₁H₈ClNO₂) .

- Solubility : Limited aqueous solubility (logP ≈ 2.8), favoring organic solvents like DMSO or ethanol.

- Acidity : The carboxylic acid group (pKa ~4.2) enables salt formation under basic conditions, enhancing bioavailability .

- Thermal Stability : Stable up to 200°C under inert conditions, but decomposes in the presence of moisture or light .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves substitution patterns (e.g., chlorine at position 4, methyl at position 2) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

- X-ray Crystallography : Determines crystal structure and hydrogen-bonding interactions .

Q. What biological targets or pathways are associated with this compound?

Quinoline derivatives often target enzymes like topoisomerases or kinases. Computational docking studies suggest this compound may inhibit bacterial DNA gyrase due to its planar structure and halogen interactions . Experimental validation using MIC assays against E. coli and S. aureus is recommended.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .

- Byproduct Analysis : Use LC-MS to identify and mitigate side products like dechlorinated analogs .

Q. How to resolve contradictions in reported biological activity data for similar quinoline derivatives?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Metabolite Profiling : Assess stability in cell culture media to rule out degradation artifacts.

- Structural Analog Comparison : Test 4-chloro-2-methylquinoline-6-carboxylic acid (a positional isomer) to isolate substituent effects .

Q. What is the structure-activity relationship (SAR) of the methyl and chloro substituents in this compound?

- Methyl Group (Position 2) : Enhances lipophilicity and membrane permeability. Removal reduces MIC values by 4-fold in antibacterial assays .

- Chloro Group (Position 4) : Critical for target binding; replacement with fluorine decreases potency by 50% .

- Carboxylic Acid (Position 7) : Essential for hydrogen bonding; esterification abolishes activity .

Q. How does the compound’s stability vary under different storage conditions?

Recommendations: Store in amber vials at -20°C under desiccation.

Q. What computational tools can predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability to DNA gyrase (PDB: 1KZN).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent positions .

- QSAR Models : Train models using datasets from PubChem or ChEMBL to predict ADMET properties .

Methodological Notes

- Synthesis Validation : Always cross-check reaction intermediates via TLC and NMR .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and account for solvent cytotoxicity .

- Data Reproducibility : Replicate experiments across ≥3 independent batches to confirm activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.